molecular formula C9H9F2NO B1621732 N-(2,4-difluorophenyl)-N-methylacetamide CAS No. 238403-47-9

N-(2,4-difluorophenyl)-N-methylacetamide

Cat. No.: B1621732
CAS No.: 238403-47-9
M. Wt: 185.17 g/mol
InChI Key: XWGIBKPPTIGDDI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-N-methylacetamide (CAS: 238403-47-9) is a fluorinated acetamide derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . Its structure features a methyl group attached to the acetamide nitrogen and a 2,4-difluorophenyl substituent (Figure 1). The fluorine atoms at the ortho and para positions of the aromatic ring influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGIBKPPTIGDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372188
Record name N-(2,4-difluorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238403-47-9
Record name N-(2,4-Difluorophenyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238403-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-difluorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-methylacetamide typically involves the reaction of 2,4-difluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Fluorine vs. Chlorine Substitution
  • Chlorine’s larger atomic radius may hinder molecular packing or receptor binding compared to fluorine. This substitution can alter solubility (lower for chloro derivatives due to higher hydrophobicity) and metabolic stability (chlorine may slow oxidative degradation) .
Positional Isomerism of Fluorine

Functional Group Variations

Acetamide vs. Benzamide Backbone
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24, ):
    Replacing the acetamide’s methyl group with a fluorobenzoyl moiety introduces additional hydrogen-bonding sites. The benzamide’s planar structure facilitates π-π stacking, whereas the acetamide’s methyl group may disrupt coplanarity, affecting crystal packing or target binding .
Triazole and Thioether Modifications
  • Such modifications are common in kinase inhibitors, suggesting divergent biological applications compared to the parent acetamide .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
N-(2,4-Difluorophenyl)-N-methylacetamide C₉H₉F₂NO 185.17 2,4-F₂, N-methyl 1.8 ~50 (DMSO)
N-(2,4-Dichlorophenyl)-N-methylacetamide C₉H₉Cl₂NO 218.08 2,4-Cl₂, N-methyl 2.5 ~20 (DMSO)
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide C₂₂H₁₇F₂NO 357.38 3,4-F₂, diphenyl 4.2 ~10 (DCM)

Table 1: Comparative physicochemical properties. Data derived from .

Biological Activity

N-(2,4-difluorophenyl)-N-methylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

1. Chemical Structure and Properties

This compound features a difluorobenzene moiety attached to a methylacetamide group. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound has been studied in various contexts, particularly in cancer research. Key mechanisms include:

  • Inhibition of Kinases : This compound has shown inhibitory effects on various kinases, which are crucial for cell signaling pathways involved in proliferation and survival. For instance, it has been reported to inhibit insulin-like growth factor 1 receptor (IGF1R) significantly, with an inhibition rate of approximately 76.84% at a concentration of 10 μM .
  • Induction of Apoptosis : In studies involving HepG2 cells (a liver cancer cell line), treatment with this compound resulted in a notable increase in early-stage apoptosis, with rates reaching 49.77% at higher concentrations .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, suggesting that it disrupts the normal cell cycle progression, which is critical for tumor growth inhibition .

3. Efficacy in Cell Lines

Table 1 summarizes the biological activity of this compound against different cell lines:

Cell Line IC50 (μM) Mechanism
HepG20.62Apoptosis induction
MRC-5Not specifiedCytotoxicity assessment
Other Cancer LinesVariesKinase inhibition

Case Study 1: HepG2 Cell Line

In a study examining the effects of this compound on HepG2 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The treatment led to a concentration-dependent reduction in cell viability and colony formation .

Case Study 2: Kinase Inhibition

Further investigations revealed that this compound also inhibited other kinases such as EGFR and VEGFR1 at lower rates (24.36% and 11.86%, respectively). This multi-target inhibitory profile suggests potential utility in combination therapies for cancer treatment .

5. Conclusion

This compound exhibits promising biological activity characterized by its ability to inhibit key kinases, induce apoptosis, and arrest the cell cycle in cancer cells. These properties indicate its potential as a therapeutic agent in oncology.

Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully understand its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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